(NZ)-N-(1,5-dimethyl-1,3,5-triazinan-2-ylidene)nitramide
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Overview
Description
(NZ)-N-(1,5-dimethyl-1,3,5-triazinan-2-ylidene)nitramide is a chemical compound that belongs to the class of triazinan-2-ylidene derivatives. This compound is characterized by the presence of a nitramide group attached to a triazinan ring, which is further substituted with two methyl groups. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NZ)-N-(1,5-dimethyl-1,3,5-triazinan-2-ylidene)nitramide typically involves the reaction of 1,5-dimethyl-1,3,5-triazinane with nitramide precursors under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(NZ)-N-(1,5-dimethyl-1,3,5-triazinan-2-ylidene)nitramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitramide group to amine derivatives.
Substitution: The triazinan ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used under mild conditions.
Substitution: Nucleophiles like halides, amines, and thiols are used in the presence of suitable catalysts.
Major Products
The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted triazinan compounds.
Scientific Research Applications
(NZ)-N-(1,5-dimethyl-1,3,5-triazinan-2-ylidene)nitramide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (NZ)-N-(1,5-dimethyl-1,3,5-triazinan-2-ylidene)nitramide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The nitramide group plays a crucial role in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazinan-2-ylidene derivatives: Compounds with similar triazinan ring structures but different substituents.
Nitramide derivatives: Compounds with nitramide groups attached to different molecular frameworks.
Uniqueness
(NZ)-N-(1,5-dimethyl-1,3,5-triazinan-2-ylidene)nitramide is unique due to its specific combination of a triazinan ring and a nitramide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C5H11N5O2 |
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Molecular Weight |
173.17 g/mol |
IUPAC Name |
(NZ)-N-(1,5-dimethyl-1,3,5-triazinan-2-ylidene)nitramide |
InChI |
InChI=1S/C5H11N5O2/c1-8-3-6-5(7-10(11)12)9(2)4-8/h3-4H2,1-2H3,(H,6,7) |
InChI Key |
SCAWPDJOSHEKLT-UHFFFAOYSA-N |
Isomeric SMILES |
CN1CN/C(=N/[N+](=O)[O-])/N(C1)C |
Canonical SMILES |
CN1CNC(=N[N+](=O)[O-])N(C1)C |
Origin of Product |
United States |
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